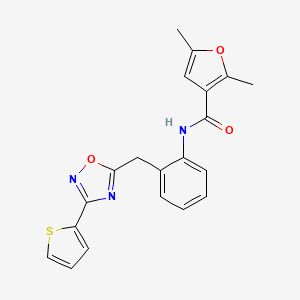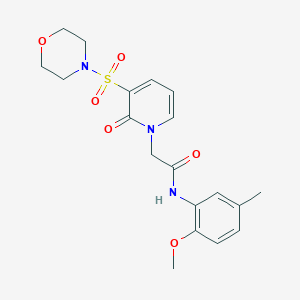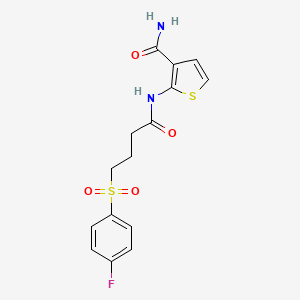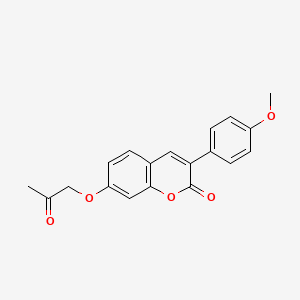![molecular formula C25H24ClN7O3S B2485216 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione CAS No. 850914-43-1](/img/no-structure.png)
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that often exhibit significant biological activity, given its structural motifs like benzoxazole, piperazine, and purine diones. Such compounds are frequently studied in the context of pharmaceutical science and materials chemistry due to their potential applications in drug development and functional materials.
Synthesis Analysis
Synthetic approaches for similar complex molecules often involve multi-step reactions, starting from simpler precursors. For example, piperazine-2,5-diones, which share a structural component with the target compound, can be synthesized through Dieckmann cyclization, highlighting the intricacy of synthesizing cyclic compounds with specific functional groups (Aboussafy & Clive, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography. This allows for the determination of the compound's crystal packing, hydrogen bonding, and overall three-dimensional structure, which are crucial for understanding its chemical reactivity and interaction with biological targets (Wells et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of the compound can be influenced by its functional groups, such as the benzoxazole and piperazine rings. These groups can participate in various chemical reactions, including nucleophilic substitution and cyclization. The presence of a sulfanyl group suggests potential for redox reactions and metal ion coordination, which can be explored for developing metal-organic frameworks or catalytic applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form can be determined through experimental measurements. The polymorphic nature of related compounds, for instance, affects their solubility and stability, which are critical factors in drug formulation (Weatherhead-Kloster et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antiasthmatic Activity : A study by Bhatia et al. (2016) synthesized derivatives of this compound for antiasthmatic activity. They found that compounds with xanthene nucleus, including derivatives of this compound, showed significant pulmonary vasodilator activity.
Anticonvulsant Activity : Obniska et al. (2006) explored derivatives of this compound for their anticonvulsant properties. They identified that certain derivatives displayed significant anticonvulsant activity.
Antimicrobial Activities : According to Bektaş et al. (2007), some derivatives were synthesized and found to possess good or moderate antimicrobial activities against various microorganisms.
Cardiovascular Activity : A study by Chłoń-Rzepa et al. (2004) investigated the cardiovascular activity of derivatives. They found strong prophylactic antiarrhythmic activity in some compounds.
Chemical Properties and Synthesis
Halocyclization : Zborovskii et al. (2011) studied the halocyclization of similar compounds, providing insights into the chemical properties and synthesis methods.
Hydrogen-Bond Association : Weatherhead-Kloster et al. (2005) synthesized a 1,4-piperazine-2,5-dione derivative and analyzed its hydrogen-bonding networks.
Luminescent Properties : The study by Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent.
Synthesis of Saframycins Models : Saito et al. (1997) focused on synthesizing novel derivatives as models for saframycins, which are naturally occurring compounds with antitumor properties.
Antitumor Activity : A study by Zhou et al. (2017) synthesized and characterized arylpiperazine derivatives with antitumor activity.
Other Applications
Antifungal Compound : Volkova et al. (2020) synthesized a novel antifungal compound and analyzed its solubility and partitioning processes.
Synthesis and Characterization of Novel Thiofibrates : NiranjanM & ChaluvarajuK (2018) focused on synthesizing and characterizing novel thiofibrates bearing the 1,3-benzoxazole moiety.
Diketopiperazine Derivatives : Wang et al. (2013) isolated new diketopiperazine derivatives from a marine-derived actinomycete and studied their antivirus activity.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-bromo-8-chloro-3-methylpurine-2,6-dione with 2-(1,3-benzoxazol-2-ylsulfanyl)ethylamine followed by the reaction with 4-(3-chlorophenyl)piperazine.", "Starting Materials": [ "7-bromo-8-chloro-3-methylpurine-2,6-dione", "2-(1,3-benzoxazol-2-ylsulfanyl)ethylamine", "4-(3-chlorophenyl)piperazine" ], "Reaction": [ "Step 1: 7-bromo-8-chloro-3-methylpurine-2,6-dione is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 2-(1,3-benzoxazol-2-ylsulfanyl)ethylamine in DMF at 80°C to form the intermediate product.", "Step 3: The intermediate product is then reacted with 4-(3-chlorophenyl)piperazine in DMF at 80°C to form the final product, 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione." ] } | |
Número CAS |
850914-43-1 |
Nombre del producto |
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Fórmula molecular |
C25H24ClN7O3S |
Peso molecular |
538.02 |
Nombre IUPAC |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H24ClN7O3S/c1-30-21-20(22(34)29-24(30)35)33(13-14-37-25-27-18-7-2-3-8-19(18)36-25)23(28-21)32-11-9-31(10-12-32)17-6-4-5-16(26)15-17/h2-8,15H,9-14H2,1H3,(H,29,34,35) |
Clave InChI |
WHXSGIZEHXLRNZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6O5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)
![1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2485134.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2485138.png)
![Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2485139.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485140.png)

![2-Thiophenecarboxamide, 5-[6-[(1-methyl-4-piperidinyl)oxy]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B2485145.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2485146.png)




